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molecular formula C5H8N4O2 B033739 Methyl 2-(1H-tetrazol-1-yl)propanoate CAS No. 103557-29-5

Methyl 2-(1H-tetrazol-1-yl)propanoate

Cat. No. B033739
M. Wt: 156.14 g/mol
InChI Key: PPTXBXSPDLTXQY-UHFFFAOYSA-N
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Patent
US04829074

Procedure details

A mixture of methyl 2-bromopropionate (66.8 g), 1H-tetrazole (28.02 g), anhydrous potassium carbonate (110 g) and acetone (1000 cm3) was stirred together at the ambient temperature (ca. 18° C.) for 1 hour and then at reflux temperature for four hours. After keeping the mixture for a further 16 hours at the ambient temperature the insoluble component was removed by filtration and the filtrate concentrated by evaporation of the solvent under reduced pressure. The residual oil (60 g) was subjected to distillation and the fraction having a boiling point range from 78°-93° C. at 0.35 to 2.5 mm Hg collected to yeild methyl 2-(1,2,3,4-2H-tetrazol-2-yl)propionate (A; 22.3 g). The undistillable residue was dissolved in dichloromethane and purified by elution through a short silica column. The collected eluate was concentrated by evaporation of the solvent under reduced pressure to yield methyl 2-(1,2,3,4-1H-tetrazol-1-yl)propionate (B; 35 g, 99% pure by gas/liquid chromatographic analysis).
Quantity
66.8 g
Type
reactant
Reaction Step One
Quantity
28.02 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[NH:8]1[CH:12]=[N:11][N:10]=[N:9]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N:8]1([CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4])[CH:12]=[N:11][N:10]=[N:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
66.8 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Name
Quantity
28.02 g
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
110 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
was stirred together at the ambient temperature (ca. 18° C.) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
for a further 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at the ambient temperature
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation of the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil (60 g) was subjected to distillation
CUSTOM
Type
CUSTOM
Details
from 78°-93° C.
CUSTOM
Type
CUSTOM
Details
collected to yeild methyl 2-(1,2,3,4-2H-tetrazol-2-yl)propionate (A
DISSOLUTION
Type
DISSOLUTION
Details
The undistillable residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by elution through a short silica column
CONCENTRATION
Type
CONCENTRATION
Details
The collected eluate was concentrated by evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(N=NN=C1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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